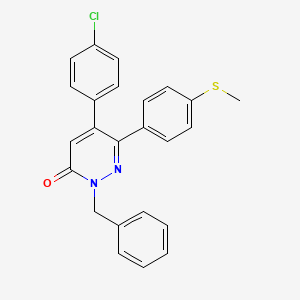![molecular formula C24H27NO4S B1241193 (E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine CAS No. 59275-17-1](/img/structure/B1241193.png)
(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of piperidine, benzo, and thiophene rings, making it a unique and potentially versatile molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring structures.
Substitution Reactions: Introduction of functional groups such as methyl and piperidyliden groups.
Condensation Reactions: Combining smaller molecules to form the larger compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[840
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dihydro-10-methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophene
- 10-Methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate
Uniqueness
The uniqueness of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
59275-17-1 |
|---|---|
Formule moléculaire |
C24H27NO4S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |
InChI |
InChI=1S/C20H23NS.C4H4O4/c1-14-13-16-5-3-4-6-17(16)19(18-9-12-22-20(14)18)15-7-10-21(2)11-8-15;5-3(6)1-2-4(7)8/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
SREGNEHNZRRKOC-WLHGVMLRSA-N |
SMILES |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O |
Synonymes |
9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyliden) -4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate compound 26-921 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241112.png)

![3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-(3-nonyloxiran-2-yl)prop-2-enoyl]pyrrolidin-2-one](/img/structure/B1241115.png)




![(3Z,6E)-9-[(2R)-6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6-dimethylnona-3,6-dienoic acid](/img/structure/B1241122.png)




![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241132.png)
